molecular formula C7H9BrN2OS B8516425 2-Bromo-4-isobutyramidothiazole

2-Bromo-4-isobutyramidothiazole

Cat. No.: B8516425
M. Wt: 249.13 g/mol
InChI Key: BXWPLMHVKPCGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-isobutyramidothiazole is a useful research compound. Its molecular formula is C7H9BrN2OS and its molecular weight is 249.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

N-(2-bromo-1,3-thiazol-4-yl)-2-methylpropanamide

InChI

InChI=1S/C7H9BrN2OS/c1-4(2)6(11)9-5-3-12-7(8)10-5/h3-4H,1-2H3,(H,9,11)

InChI Key

BXWPLMHVKPCGJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CSC(=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isobutyryl chloride (4.15 ml, 40 mM) in pyridine (50 ml) was cooled to 0° C. and treated portionwise with 4-amino-2-bromothiazole hydrobromide (7.8 g, 30 mM). After stirring for 1 h. the reaction mixture was poured onto 20% aqueous sodium acetate solution (500 ml) and extracted with chloroform (3×200 ml). The combined organic layers were dried and the solvents removed under reduced pressure to yield an oil which eventually crystallised. Recrystallisation from 60°-80° petroleum ether gave the title compound (2 g, 20%). mp: 95° (Found: C, 34.1; H, 3.8; N, 11.3. C7H9BrN2OS requires C, 33.7; H, 3.6; N, 11.2%).
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
20%

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